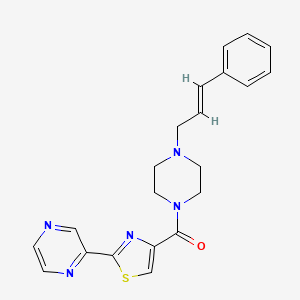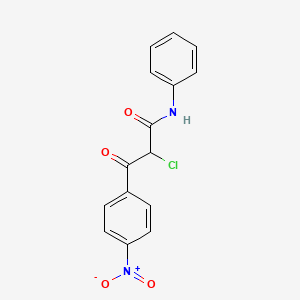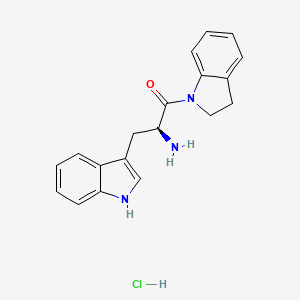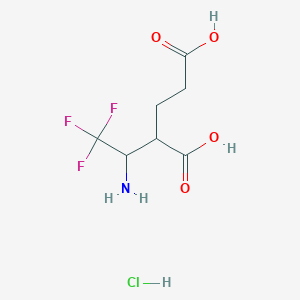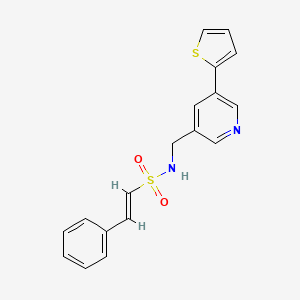
(E)-2-fenil-N-((5-(tiofen-2-il)piridin-3-il)metil)etenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)ethenesulfonamide is a compound that features a combination of phenyl, thiophene, and pyridine moieties
Aplicaciones Científicas De Investigación
(E)-2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)ethenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)ethenesulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of automated systems and high-throughput screening can also aid in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Mecanismo De Acción
The mechanism of action of (E)-2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)ethenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one: This compound is structurally similar and is used as a starting material for synthesizing various derivatives.
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides: These compounds have similar biological activities and are studied for their anticancer properties.
Uniqueness
(E)-2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)ethenesulfonamide is unique due to its specific combination of phenyl, thiophene, and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
(E)-2-phenyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c21-24(22,10-8-15-5-2-1-3-6-15)20-13-16-11-17(14-19-12-16)18-7-4-9-23-18/h1-12,14,20H,13H2/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCSQNCXARCBAG-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
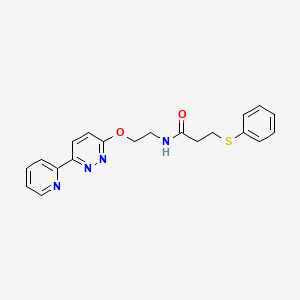
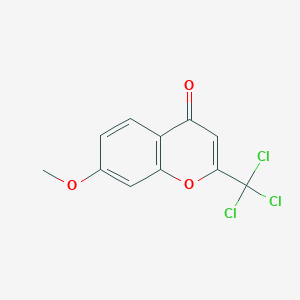
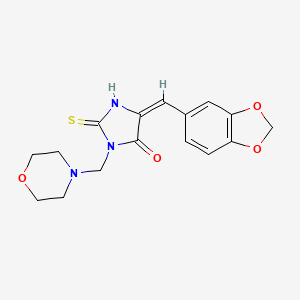
![2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2556871.png)
![3-Methyl-6-[5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2556873.png)
![N-benzyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2556875.png)
![3-(4-methylbenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2556876.png)
![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2556877.png)
![1-Methyl-6,7-dihydro-4H-thiopyrano[4,3-b]pyrrole-2-carboxylic acid](/img/structure/B2556878.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde](/img/structure/B2556879.png)
